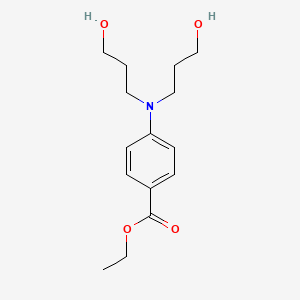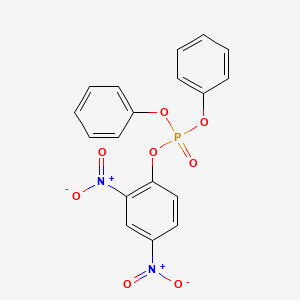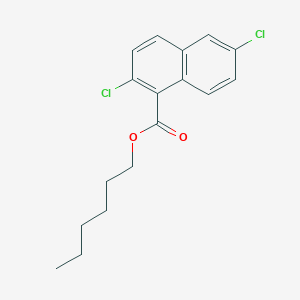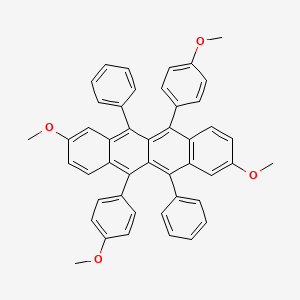
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the tetracene family, which is characterized by a linear arrangement of four benzene rings. The presence of methoxy and phenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene typically involves multi-step organic reactions. One common method includes the use of 5-methoxy-indole as a starting material, which undergoes a series of reactions involving reagents such as n-Bu4NI and HBF4 in acetonitrile . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetracene: The parent compound with a simpler structure.
Pentacene: Another member of the acene family with five benzene rings.
Anthracene: A related compound with three benzene rings.
Uniqueness
2,8-Dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene is unique due to the presence of methoxy and phenyl groups, which enhance its chemical reactivity and potential applications. Compared to other acenes, this compound offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
特性
CAS番号 |
118769-17-8 |
|---|---|
分子式 |
C46H36O4 |
分子量 |
652.8 g/mol |
IUPAC名 |
2,8-dimethoxy-5,11-bis(4-methoxyphenyl)-6,12-diphenyltetracene |
InChI |
InChI=1S/C46H36O4/c1-47-33-19-15-31(16-20-33)41-37-25-23-35(49-3)27-39(37)44(30-13-9-6-10-14-30)46-42(32-17-21-34(48-2)22-18-32)38-26-24-36(50-4)28-40(38)43(45(41)46)29-11-7-5-8-12-29/h5-28H,1-4H3 |
InChIキー |
YUTIOTAANBGJMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C(=C4C=C(C=CC4=C(C3=C(C5=C2C=CC(=C5)OC)C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
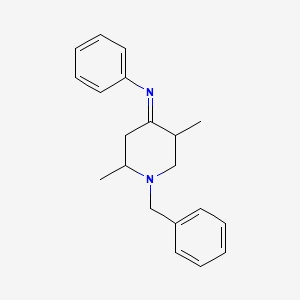
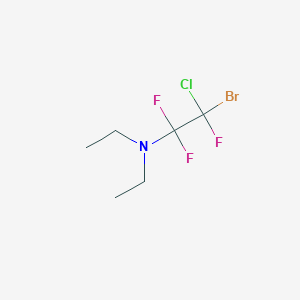
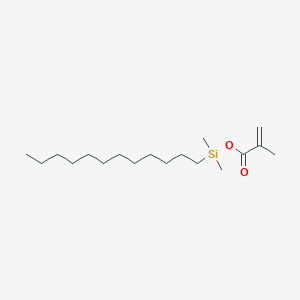
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
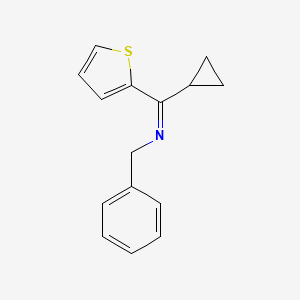
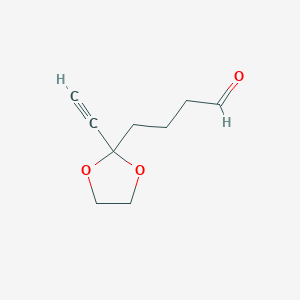
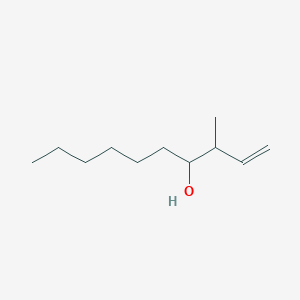
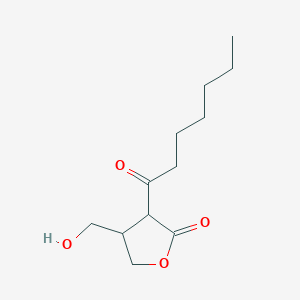
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
